(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

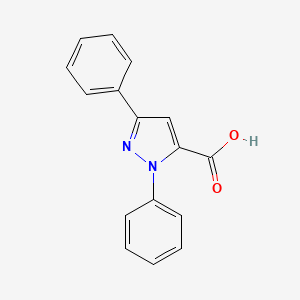

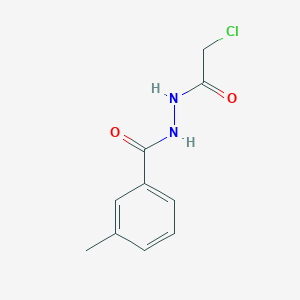

The compound (5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one is a derivative of thiazolidinone, a heterocyclic compound that contains sulfur and nitrogen in its structure. Thiazolidinones are known for their diverse biological activities and are often used as key scaffolds in medicinal chemistry for drug design. The presence of a mercapto group and a methoxybenzylidene moiety in the compound suggests potential for interaction with biological targets and possibly enhanced pharmacological properties.

Synthesis Analysis

The synthesis of related thiazolidinone derivatives typically involves multicomponent reactions (MCRs), which are efficient and cost-effective methods for constructing complex molecules. For example, the synthesis of 2-(cyclopropylamino)-5-(4-methoxybenzylidene)thiazol-4(5H)-one involves a one-pot interaction of 2-thioxothiazolidin-4-one (rhodanine), 4-methoxybenzaldehyde, and cyclopropylamine, demonstrating the versatility of MCRs in creating thiazolidinone derivatives .

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives is characterized by the presence of a 4-thiazolidinone core, which is a five-membered ring containing sulfur and nitrogen atoms. This core is often modified with various substituents that can influence the molecule's biological activity and physicochemical properties. In the case of the compound , the methoxybenzylidene group would contribute to the molecule's electronic properties and could affect its binding to biological targets .

Chemical Reactions Analysis

Thiazolidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The mercapto group (–SH) is nucleophilic and can participate in Michael-type addition reactions, as seen in the synthesis of polyfunctional tetrazolic thioethers, where an electrooxidative/Michael-type sequential reaction occurs between a mercaptide anion and electrochemically generated benzoquinones . Such reactivity could be relevant for the compound , potentially leading to further derivatization or interaction with biological molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of heteroatoms such as sulfur and nitrogen can affect the compound's solubility, stability, and reactivity. For instance, the mercapto group can engage in hydrogen bonding, which could influence solubility in polar solvents. The electronic properties imparted by the methoxybenzylidene group could also affect the compound's UV absorption characteristics, which is useful for spectroscopic detection and analysis .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound has been utilized in the synthesis of various chemical structures. For instance, it's involved in the synthesis of novel methylene-bis-thiazolidinone derivatives evaluated as potential nematicidal agents (A. Srinivas et al., 2008).

- Another study describes the synthesis and characterization of similar compounds, highlighting their relevance in modern organic and medicinal chemistry (I. Sydorenko et al., 2022).

Biological and Pharmacological Applications

- The compound is part of a series characterized by high potency as direct 5-lipoxygenase inhibitors, which could be relevant in treating inflammatory and allergic diseases, as well as certain cancer types (B. Hofmann et al., 2011).

- It is also involved in the synthesis of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, showing promising antileukemic activity at submicromolar concentrations (I. Subtelna et al., 2020).

- Thiazolyl-ethylidene hydrazino-thiazole derivatives synthesized using this compound have shown potential antimicrobial and anticancer properties (L. A. Al-Mutabagani et al., 2021).

Chemical Properties and Applications

- It's been used in studying the potentiometric behavior of mercapto compounds for ionophores in carbon paste electrodes, demonstrating high selectivity for copper ions (M. H. Mashhadizadeh et al., 2010).

Safety And Hazards

Eigenschaften

IUPAC Name |

(5E)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2S2/c1-14-8-5-3-2-4-7(8)6-9-10(13)12-11(15)16-9/h2-6H,1H3,(H,12,13,15)/b9-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOIFFNCPPXJMB-RMKNXTFCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC=C1/C=C/2\C(=O)NC(=S)S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360970 |

Source

|

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-2-mercapto-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one | |

CAS RN |

81154-09-8 |

Source

|

| Record name | (5E)-5-[(2-Methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)

![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)

![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)